Cas no 224054-24-4 (L-Cysteine-1-13C)

L-Cysteine-1-13C 化学的及び物理的性質
名前と識別子
-
- L-Cysteine-1-13C
- HY-Y0337S3
- MS-22760
- CS-0376142
- L-Cysteine-1-13C, 99 atom % 13C, 98% (CP)
- DB-276990
- L-(1-~13~C)Cysteine
- 224054-24-4
- (1-13C)Cysteine
- L-CYSTEINE (1-13C)
- DTXSID40745847
- (2R)-2-amino-3-sulfanyl(113C)propanoic acid
-
- インチ: InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1
- InChIKey: XUJNEKJLAYXESH-NSQKCYGPSA-N
- ほほえんだ: C(C(C(=O)O)N)S
計算された属性
- せいみつぶんしりょう: 122.02310447g/mol
- どういたいしつりょう: 122.02310447g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 75.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.5
- トポロジー分子極性表面積: 64.3Ų
L-Cysteine-1-13C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C995003-250mg |
L-Cysteine-1-13C |
224054-24-4 | 250mg |
$ 1035.00 | 2023-09-08 | ||
TRC | C995003-500mg |
L-Cysteine-1-13C |
224054-24-4 | 500mg |
$ 1851.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500581-250mg |
L-Cysteine-1-13C, |
224054-24-4 | 250mg |
¥13087.00 | 2023-09-05 | ||
1PlusChem | 1P00C3L1-50mg |
L-Cysteine-1-13C |
224054-24-4 | 97% | 50mg |
$3936.00 | 2023-12-18 | |
1PlusChem | 1P00C3L1-10mg |
L-Cysteine-1-13C |
224054-24-4 | 97% | 10mg |
$1346.00 | 2023-12-18 | |
Key Organics Ltd | MS-22760-1mg |
L-Cysteine-1-13C |
224054-24-4 | >97% | 1mg |
£426.83 | 2025-02-09 | |
1PlusChem | 1P00C3L1-25mg |
L-Cysteine-1-13C |
224054-24-4 | 97% | 25mg |
$2464.00 | 2023-12-18 | |
Key Organics Ltd | MS-22760-5mg |
L-Cysteine-1-13C |
224054-24-4 | >97% | 5mg |
£911.13 | 2025-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-500581-250 mg |
L-Cysteine-1-13C, |
224054-24-4 | 250MG |
¥13,087.00 | 2023-07-11 | ||
1PlusChem | 1P00C3L1-5mg |
L-Cysteine-1-13C |
224054-24-4 | 97% | 5mg |
$861.00 | 2023-12-18 |
L-Cysteine-1-13C 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
L-Cysteine-1-13Cに関する追加情報
Introduction to L-Cysteine-1-13C (CAS No: 224054-24-4)
L-Cysteine-1-13C, identified by the chemical compound identifier CAS No 224054-24-4, is a specialized isotope-labeled derivative of L-cysteine, a crucial amino acid with significant implications in biochemical research and pharmaceutical development. This compound features a carbon atom at the 1-position labeled with the stable isotope carbon-13 (¹³C), making it particularly valuable for metabolic studies, NMR spectroscopy, and drug metabolism research.
The significance of L-Cysteine-1-13C lies in its ability to serve as a metabolic tracer. Carbon-13 labeling allows researchers to track the incorporation of this amino acid into biological pathways with high precision. This capability is especially useful in studying protein synthesis, enzyme kinetics, and the metabolic fate of drugs that incorporate cysteine residues. The use of ¹³C-labeled compounds has become increasingly prevalent in modern biochemical and pharmacological research due to advancements in mass spectrometry and NMR techniques, which can effectively distinguish between naturally occurring carbon-12 and its heavier isotope.
In recent years, the demand for isotope-labeled amino acids has surged, driven by the need for more accurate and sensitive analytical methods in drug discovery and development. L-Cysteine-1-13C plays a pivotal role in these endeavors by enabling researchers to monitor cysteine metabolism without interference from endogenous amino acids. This is particularly important in studying drugs that undergo post-translational modifications involving cysteine residues, such as disulfide bond formation or thiol oxidation.
One of the most notable applications of L-Cysteine-1-13C is in the field of proteomics. Proteins containing cysteine are often involved in critical biological processes, including signal transduction, antioxidant defense, and enzyme catalysis. By incorporating ¹³C-labeled cysteine, researchers can enhance the resolution of mass spectrometry-based proteomics techniques, leading to more accurate protein identification and quantification. This has profound implications for understanding disease mechanisms and developing targeted therapies.
The pharmaceutical industry has also embraced L-Cysteine-1-13C for its potential in drug metabolism studies. Many therapeutic agents contain cysteine residues that influence their pharmacokinetic properties. By tracking the metabolism of these drugs using ¹³C-labeled cysteine, scientists can gain insights into how drugs are processed within the body. This information is invaluable for optimizing drug dosages, predicting side effects, and developing new drug candidates with improved efficacy and safety profiles.
Advances in synthetic chemistry have made it possible to produce high-purity L-Cysteine-1-13C on an industrial scale. Modern synthetic routes leverage catalytic hydrogenation and isotopic exchange techniques to introduce ¹³C at specific positions while maintaining the biological activity of the amino acid. These advancements ensure that researchers have access to reliable and reproducible sources of labeled compounds, facilitating consistent experimental outcomes across different laboratories.
The use of ¹³C-labeled compounds like L-Cysteine-1-13C aligns with broader trends in metabolomics research. Metabolomics aims to comprehensively analyze small molecules within biological systems, providing a holistic view of metabolic pathways. The incorporation of labeled amino acids into this field enables researchers to reconstruct metabolic networks with greater fidelity, uncovering novel interactions between metabolites and enzymes.
In conclusion, L-Cysteine-1-13C (CAS No: 224054-24-4) represents a significant advancement in biochemical research tools. Its applications span proteomics, drug metabolism studies, and metabolomics, offering researchers unprecedented insights into biological processes at the molecular level. As analytical technologies continue to evolve, the utility of isotope-labeled compounds like L-Cysteine-1-13C will only expand, driving innovation across multiple scientific disciplines.
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